molecular formula C17H18N2O3 B2464002 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2034494-44-3

4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2464002
CAS No.: 2034494-44-3
M. Wt: 298.342
InChI Key: NHPWKWPORHVXGJ-UHFFFAOYSA-N
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Description

4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine moiety through an ether bond

Mechanism of Action

Target of Action

The primary targets of (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are currently unknown. This compound is a derivative of the pyrrolidine class of compounds , which are known to interact with a wide range of biological targets

Mode of Action

As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular signaling pathways, or modulating gene expression

Biochemical Pathways

The biochemical pathways affected by (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are currently unknown. Pyrrolidine derivatives have been found to interact with a wide range of biochemical pathways , so it is likely that this compound also affects multiple pathways

Comparison with Similar Compounds

4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methoxyphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-16-5-3-2-4-15(16)17(20)19-11-8-14(12-19)22-13-6-9-18-10-7-13/h2-7,9-10,14H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPWKWPORHVXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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